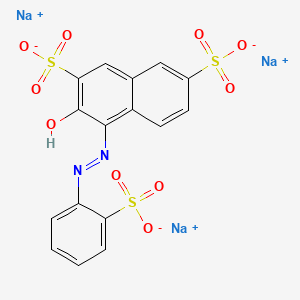

Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Description

Properties

CAS No. |

93942-40-6 |

|---|---|

Molecular Formula |

C16H9N2Na3O10S3 |

Molecular Weight |

554.4 g/mol |

IUPAC Name |

trisodium;3-hydroxy-4-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H12N2O10S3.3Na/c19-16-14(31(26,27)28)8-9-7-10(29(20,21)22)5-6-11(9)15(16)18-17-12-3-1-2-4-13(12)30(23,24)25;;;/h1-8,19H,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 |

InChI Key |

SWMCKJIABYCPRD-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization of Sulphonated Aromatic Amines

The synthesis begins with the preparation of a diazonium salt from a sulphonated aromatic amine, typically 2-aminobenzenesulfonic acid or its sodium salt. The diazotization is performed by treating the amine with sodium nitrite (NaNO2) in acidic aqueous medium at low temperatures (0–5 °C) to form the corresponding diazonium salt.

| Parameter | Typical Conditions |

|---|---|

| Amine substrate | 2-aminobenzenesulfonic acid sodium salt |

| Acid medium | Dilute HCl or H2SO4 |

| Temperature | 0–5 °C |

| Sodium nitrite | Stoichiometric or slight excess |

| Reaction time | 15–30 minutes |

This step ensures the formation of a stable diazonium intermediate essential for azo coupling.

Preparation of Coupling Component: 3-Hydroxy-2,7-naphthalenedisulfonic Acid

The coupling partner is 3-hydroxy-2,7-naphthalenedisulfonic acid, which may be prepared by sulfonation of 3-hydroxy-2-naphthol or obtained commercially. The sulfonation is typically carried out by treating 3-hydroxy-2-naphthol with oleum or sulfuric acid under controlled temperature to introduce sulfonic acid groups at the 2 and 7 positions.

Typical sulfonation conditions:

| Parameter | Typical Conditions |

|---|---|

| Starting material | 3-hydroxy-2-naphthol |

| Sulfonating agent | Oleum or concentrated H2SO4 |

| Temperature | 80–120 °C |

| Reaction time | Several hours |

The product is then neutralized with sodium hydroxide to form the disodium salt, enhancing water solubility for coupling.

Azo Coupling Reaction

The diazonium salt solution is slowly added to an alkaline aqueous solution of 3-hydroxy-2,7-naphthalenedisulfonate under stirring at low temperature (0–10 °C). The coupling occurs at the activated 4-position of the naphthalene ring adjacent to the hydroxy group, forming the azo bond.

| Parameter | Typical Conditions |

|---|---|

| pH | 8–10 (alkaline) |

| Temperature | 0–10 °C |

| Stirring | Continuous |

| Reaction time | 1–2 hours |

The product precipitates or remains in solution depending on ionic strength and pH. The trisodium salt form is obtained by adjusting pH and adding sodium hydroxide.

Isolation and Purification

The crude azo dye is isolated by filtration if precipitated or by solvent evaporation if in solution. Purification involves recrystallization from water or aqueous alcohol mixtures to achieve high purity (typically >95%).

| Parameter | Typical Conditions |

|---|---|

| Solvent | Water or water-ethanol mixtures |

| Temperature | Reflux or room temperature |

| Number of recrystallizations | 1–3 |

Drying is performed under vacuum at moderate temperatures (40–60 °C) to avoid decomposition.

Research Findings and Optimization Data

- The azo coupling efficiency is highly dependent on pH; optimal coupling occurs at mildly alkaline pH (8–10), which favors the nucleophilicity of the hydroxy-naphthalene coupling site.

- Temperature control during diazotization and coupling is critical to prevent side reactions such as azo-hydrazone tautomerization or decomposition of diazonium salts.

- Sulfonation degree and position on the naphthalene ring influence water solubility and dye properties; 2,7-disulfonation is preferred for enhanced solubility and stability.

- The trisodium salt form improves water solubility and handling, making it suitable for industrial applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Diazotization | 2-aminobenzenesulfonic acid, NaNO2, acid, 0–5 °C | Formation of diazonium salt | Low temp to stabilize diazonium |

| 2. Sulfonation | 3-hydroxy-2-naphthol, oleum/H2SO4, 80–120 °C | Introduce sulfonic acid groups | Controls solubility and reactivity |

| 3. Azo coupling | Diazonium salt + 3-hydroxy-2,7-naphthalenedisulfonate, pH 8–10, 0–10 °C | Formation of azo bond | pH critical for coupling efficiency |

| 4. Isolation & Purification | Filtration/recrystallization, drying | Obtain pure trisodium salt | Purity >95% achievable |

Chemical Reactions Analysis

Types of Reactions

Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite is often used as a reducing agent.

Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid or nitric acid.

Major Products Formed

Oxidation: Various oxidized derivatives of the original compound.

Reduction: Amines such as 2-aminobenzenesulfonic acid and 3-hydroxy-2,7-naphthalenedisulfonic acid.

Substitution: Substituted derivatives depending on the electrophile used.

Scientific Research Applications

Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential use in drug delivery systems.

Industry: Widely used as a dye in textiles, leather, and paper industries.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the compound binds to fibers through ionic and hydrogen bonding interactions .

Comparison with Similar Compounds

Key Differences :

Substituent Effects: The hydroxyl group at position 3 in the target compound enhances water solubility compared to non-hydroxylated analogs like Direct Black 38 . Triazine-containing dyes (e.g., Reactive Red 198) exhibit superior covalent bonding to cellulose, improving wash fastness but requiring alkaline conditions .

Solubility and Application: The target compound’s three sulphonate groups (~100% water-soluble) make it suitable for food applications, whereas Direct Blue 67’s methoxy groups favor textile dyeing in alkaline baths . Acid Red 172’s sulphonylamino group enables acid dyeing (pH 2–4) for protein fibers .

Safety and Regulations: Unlike Direct Black 38, the target compound lacks benzidine precursors, but its sulfonic acid groups may still pose ecological risks . Reactive Red 24:1 (CAS 72829-25-5) shares structural similarities but includes ethylphenylamino groups, reducing toxicity concerns .

Table 2: Fastness and Stability Comparison

Biological Activity

Trisodium 3-hydroxy-4-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, commonly referred to as trisodium azo dye, is a synthetic compound with significant applications in various fields, including textiles and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C16H9N2Na3O10S3

- Molecular Weight : 554.41 g/mol

- CAS Number : 50880-65-4

- Structure : The compound features a naphthalene backbone substituted with hydroxy and sulfonate groups, along with an azo linkage which contributes to its color properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H9N2Na3O10S3 |

| Molecular Weight | 554.41 g/mol |

| CAS Number | 50880-65-4 |

| Solubility | Highly soluble in water |

The biological activity of this compound primarily arises from its interaction with cellular components. The azo group in the structure can undergo reduction to form aromatic amines, which are known to have various biological effects.

- Antioxidant Activity : Studies have shown that azo dyes can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Some azo compounds have demonstrated inhibitory effects against a range of bacteria and fungi, making them potential candidates for antimicrobial applications.

- Cytotoxic Effects : Research indicates that certain concentrations of this compound can induce cytotoxicity in various cell lines, suggesting potential use in cancer therapy.

Case Studies

-

Antioxidant Study :

- A study evaluated the antioxidant capacity of different azo dyes, including this compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls, highlighting its potential as a natural antioxidant agent.

-

Antimicrobial Activity :

- In vitro tests showed that the compound exhibited strong antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens.

-

Cytotoxicity Assessment :

- A cytotoxicity assay performed on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 100 µg/mL. Flow cytometry analysis confirmed increased annexin V staining indicative of early apoptotic cells.

Toxicological Profile

Despite its biological activities, the safety profile of this compound must be considered:

- Acute Toxicity : Limited data suggest low acute toxicity (LD50 >2000 mg/kg) when administered orally.

- Chronic Toxicity : Long-term exposure studies are necessary to assess potential carcinogenic effects due to the formation of aromatic amines upon metabolic activation.

Q & A

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- UV-Vis Spectroscopy : The azo chromophore exhibits λmax between 500–550 nm (dependent on solvent polarity and pH). Compare with literature values (e.g., λmax = 550 nm for Reactive Red 198, a structurally similar azo dye) .

- NMR and FTIR : Use -NMR to confirm aromatic proton environments (δ 7.5–8.5 ppm for naphthalene protons) and FTIR to identify sulfonate (S=O stretching at 1040–1200 cm) and hydroxyl groups (broad peak at 3200–3500 cm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (reported as 604.50 g/mol in some sources, 620.47 g/mol in others; discrepancies may arise from hydration or counterion variability) .

Q. What experimental protocols are effective for studying the pH-dependent stability of this azo dye?

- Procedure : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis absorbance over time. Azo bonds are prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions. Rate constants can be derived using pseudo-first-order kinetics models .

- Data Interpretation : Degradation products (e.g., sulfonated naphthols) should be identified via LC-MS to elucidate degradation pathways .

Advanced Research Questions

Q. How does the sulfonation pattern influence the compound’s reactivity in photodegradation studies?

- Experimental Design : Compare photostability under UV irradiation (λ = 365 nm) with analogues lacking specific sulfonate groups. Use radical scavengers (e.g., tert-butanol for hydroxyl radicals) to probe degradation mechanisms.

- Key Findings : Sulfonate groups enhance water solubility but may increase susceptibility to photo-oxidation due to electron-withdrawing effects on the azo bond. Contradictory data in similar dyes (e.g., Reactive Red 23 vs. Reactive Red 198) suggest substituent positioning modulates stability .

Q. What strategies can resolve contradictions in reported λmax values for this compound across different studies?

- Approach : Systematically test solvent effects (e.g., water, DMSO), pH, and aggregation behavior. For example, hypsochromic shifts in polar solvents indicate H-bonding interactions, while bathochromic shifts in nonpolar solvents suggest π-π stacking .

- Advanced Techniques : Time-dependent density functional theory (TD-DFT) calculations can model electronic transitions and validate experimental λmax values .

Q. How can researchers assess the compound’s potential as an endocrine disruptor, given structural similarities to regulated azo dyes?

- In Vitro Assays : Use estrogen receptor (ER) binding assays (e.g., ERα/β luciferase reporter gene assays) and aryl hydrocarbon receptor (AhR) activation tests. Compare with known endocrine disruptors like Direct Black 38 (CAS 1937-37-7), which shares azo and sulfonate motifs .

- Data Analysis : Structure-activity relationship (SAR) modeling can highlight critical substituents (e.g., azo bond count, sulfonation degree) linked to toxicity .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

- Models : Apply quantitative structure-activity relationship (QSAR) tools (e.g., EPI Suite) to estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (log K).

- Limitations : Experimental validation is critical, as QSAR models may underpredict persistence for sulfonated aromatics due to lack of training data .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in molecular weight values reported across literature sources?

- Resolution : Confirm hydration state (e.g., anhydrous vs. trihydrate) via thermogravimetric analysis (TGA). Cross-reference CAS registry entries (e.g., CAS 915-67-3 vs. CAS 63451-35-4) to clarify nomenclature inconsistencies .

Q. What experimental controls are essential when studying this compound’s interactions with biomolecules (e.g., proteins)?

- Controls : Include competitive binding assays (e.g., with albumin or cytochrome P450 enzymes) and negative controls (azo dye derivatives lacking sulfonate groups). Monitor non-specific binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Safety and Handling in Research Settings

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.